Silvex isooctyl ester
Overview
Description
Silvex isooctyl ester, also known as 2-ethylhexyl 2-(2,4,5-trichlorophenoxy)propanoate, is a synthetic compound derived from 2,4,5-trichlorophenoxyacetic acid. It is a selective herbicide primarily used to control broadleaf weeds. This compound was developed as a more effective and less toxic alternative to its parent compound, 2,4,5-trichlorophenoxyacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silvex isooctyl ester is synthesized through the esterification of 2,4,5-trichlorophenoxypropionic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where 2,4,5-trichlorophenoxypropionic acid and 2-ethylhexanol are combined in the presence of an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Silvex isooctyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2,4,5-trichlorophenoxypropionic acid and 2-ethylhexanol.
Oxidation: This compound can be oxidized by strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: this compound can be reduced to its corresponding alcohol and acid under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenoxypropionic acid and 2-ethylhexanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Corresponding alcohol and acid.
Scientific Research Applications
Silvex isooctyl ester has several scientific research applications:
Agriculture: It is used as a selective herbicide to control broadleaf weeds in various crops.
Environmental Studies: Research on its degradation and environmental impact helps in understanding its persistence and bioaccumulation in ecosystems.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in living organisms provide insights into its toxicological profile.
Plant Physiology: Research on its effects on plant growth and development, particularly its impact on photosynthesis and tillering in weeds.
Mechanism of Action
Silvex isooctyl ester exerts its herbicidal effects by mimicking the plant growth hormone auxin. This leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The compound targets auxin receptors and disrupts normal cellular processes, leading to the inhibition of cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): The parent compound of Silvex isooctyl ester, used as a herbicide but more toxic.
2,4-dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
Fenoprop (2,4,5-TP): A related compound with similar herbicidal activity.
Uniqueness
This compound is unique due to its selective herbicidal activity against broadleaf weeds and its relatively lower toxicity compared to its parent compound, 2,4,5-trichlorophenoxyacetic acid. Its ester form enhances its lipophilicity, improving its absorption and efficacy in plants.
Properties
IUPAC Name |
6-methylheptyl 2-(2,4,5-trichlorophenoxy)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl3O3/c1-11(2)7-5-4-6-8-22-17(21)12(3)23-16-10-14(19)13(18)9-15(16)20/h9-12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJAVRBALKTSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1637 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,5-trichlorophenoxypropionic acid, isooctyl ester is a white solids. Primary hazard is to threat to the environment. Immediate steps should be taken to limit spread to the environment. Burn, though may be difficult to ignite. Used as herbicides and plant growth regulators. | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1637 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
320 °F at 760 mmHg (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1637 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
405 °F (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1637 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.183 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1637 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
32534-95-5 | |
Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1637 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fenoprop-isoctyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctyl 2-(2,4,5-trichlorophenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOPROP-ISOCTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037Y518MHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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